molecular formula C12H23N3S B12623095 N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea CAS No. 921611-96-3

N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea

Katalognummer: B12623095
CAS-Nummer: 921611-96-3
Molekulargewicht: 241.40 g/mol
InChI-Schlüssel: XOZSEFCTZADUMY-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a pyrrolidinyl group, and a thiourea moiety, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of cyclohexylamine with a suitable isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Cyclohexyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl and pyrrolidinyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

921611-96-3

Molekularformel

C12H23N3S

Molekulargewicht

241.40 g/mol

IUPAC-Name

1-cyclohexyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea

InChI

InChI=1S/C12H23N3S/c16-12(14-9-11-7-4-8-13-11)15-10-5-2-1-3-6-10/h10-11,13H,1-9H2,(H2,14,15,16)/t11-/m0/s1

InChI-Schlüssel

XOZSEFCTZADUMY-NSHDSACASA-N

Isomerische SMILES

C1CCC(CC1)NC(=S)NC[C@@H]2CCCN2

Kanonische SMILES

C1CCC(CC1)NC(=S)NCC2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.